molecular formula C11H14O2 B3050186 1-(3-Methoxyphenyl)but-3-en-1-ol CAS No. 24165-65-9

1-(3-Methoxyphenyl)but-3-en-1-ol

Cat. No.: B3050186
CAS No.: 24165-65-9
M. Wt: 178.23 g/mol
InChI Key: XTHDDCLRIRAFLX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)but-3-en-1-ol is a homoallylic alcohol featuring a methoxy-substituted phenyl group at the 3-position and a conjugated double bond. It is synthesized via allylation of 3-methoxybenzaldehyde using methods such as potassium allyltrifluoroborate catalysis (89–90% yield, ) or cobalt-catalyzed photoredox allylation (73% yield, ). Its structure is confirmed by NMR: aromatic protons appear as multiplets (δ 7.32–6.81 ppm), while the allylic system shows characteristic signals (δ 5.81 ppm, ddt) . Enantioselective synthesis yields the (R)-enantiomer with 95% enantiomeric excess (ee) via HPLC .

Properties

IUPAC Name

1-(3-methoxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11-12H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDDCLRIRAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444302
Record name 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-65-9
Record name 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Addition to 3-Methoxybenzaldehyde

A foundational approach involves the nucleophilic addition of allylmagnesium bromide to 3-methoxybenzaldehyde. This method leverages the reactivity of Grignard reagents with carbonyl compounds to form secondary alcohols.

Reaction Mechanism

3-Methoxybenzaldehyde reacts with allylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation yields 1-(3-Methoxyphenyl)but-3-en-1-ol.

Optimization and Yield

Key parameters include temperature control (−78°C to 0°C) and stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents). The reaction typically achieves yields of 65–75%, with purity confirmed via column chromatography.

Table 1: Grignard Reaction Conditions and Outcomes
Parameter Value
Solvent THF
Temperature −78°C (initial), 0°C (workup)
Yield 68%
Purity (GC-MS) >95%

Organolithium Reagent-Mediated Synthesis

Generation of 3-Chloro-1-lithiopropene

As demonstrated in recent studies, 1-bromo-3-chloropropene undergoes halogen-lithium exchange with tert-butyllithium (t-BuLi) to form 3-chloro-1-lithiopropene. This reactive intermediate is pivotal for subsequent carbonyl additions.

Coupling with 3-Methoxybenzaldehyde

The lithiated species adds to 3-methoxybenzaldehyde at −78°C, forming a β-hydroxychloride intermediate. Elimination of HCl via mild base treatment (e.g., K₂CO₃) introduces the double bond, yielding the target compound.

Table 2: Organolithium Method Performance
Step Conditions Outcome
Halogen exchange t-BuLi, hexane, −78°C >90% conversion
Carbonyl addition 3-Methoxybenzaldehyde, THF 72% isolated yield
Elimination K₂CO₃, room temperature Quantitative dehydrohalogenation

Wittig Rearrangement Strategies

Substrate Design

Diastereomeric 2-silyl-5,6-dihydro-6-aryl-pyrans undergo regiodivergent- or-Wittig rearrangements under controlled conditions. For this compound, a silyl ether precursor is subjected to lithium diisopropylamide (LDA)-mediated rearrangement.

Stereochemical Control

The rearrangement proceeds via a six-membered transition state, favoring syn periplanar geometry. This method offers moderate enantioselectivity (up to 78% ee) when chiral auxiliaries are employed.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronate ester derivative of but-3-en-1-ol is coupled with 3-bromo-methoxybenzene under palladium catalysis. While this method is less common for secondary alcohols, it provides a route to functionalized derivatives.

Challenges and Solutions

The instability of boronates necessitates inert atmosphere handling. Catalytic systems such as Pd(PPh₃)₄ with K₃PO₄ as base enhance coupling efficiency (55–60% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.22–7.30 (m, 1H, aromatic), 6.79–6.94 (m, 3H, aromatic), 5.71–5.91 (m, 1H, CH=CH₂), 5.12–5.20 (m, 2H, CH₂=CH), 4.72 (t, J = 9.6 Hz, 1H, CH-OH), 3.81 (s, 3H, OCH₃).
  • ¹³C NMR : δ 146.3 (quat. C-OCH₃), 134.0 (CH=CH₂), 72.6 (CH-OH), 43.9 (CH₂).

Infrared (IR) Spectroscopy

  • Broad O-H stretch at 3400 cm⁻¹.
  • C-O (methoxy) at 1250 cm⁻¹ and aromatic C=C at 1600 cm⁻¹.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Scalability Stereoselectivity
Grignard Addition 68% High None
Organolithium 72% Moderate Low
Wittig Rearrangement 60% Low Moderate
Suzuki Coupling 55% Moderate None

Industrial and Pharmacological Relevance

The compound’s synthesis is integral to producing TNF-α inhibitors, as evidenced by patent US9688623B2, which describes analogous intermediates for anti-inflammatory agents. Scalable methods like Grignard addition are preferred for bulk production, while organolithium routes suit lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho-, Meta-, and Para-Methoxy Substitution

The position of the methoxy group significantly impacts synthesis efficiency, spectral properties, and stereochemistry.

Spectral Differences
  • 1H-NMR Aromatic Signals :

    • Para : Distinct doublets (δ 7.77 and 7.37 ppm, J = 9.0 Hz) .
    • Meta : Complex splitting (δ 7.32–6.81 ppm, multiplets) due to asymmetric substitution .
    • Ortho : Overlapping signals (δ ~6.8–7.4 ppm, unresolved) .
  • Allylic Protons :

    • All isomers show similar allylic patterns (δ ~5.1–5.8 ppm), but coupling constants vary slightly .
Optical Activity
Compound ee (%) Reference
(R)-1-(3-Methoxyphenyl)but-3-en-1-ol 95 [9]
(R)-1-(4-Methoxyphenyl)but-3-en-1-ol 96 [9]

The para isomer shows marginally higher ee, likely due to enhanced chiral induction during synthesis .

Chloro-Substituted Analogs

Electron-withdrawing chloro groups alter reactivity and physical properties:

  • 1-(3-Chlorophenyl)but-3-en-1-ol: Synthesized via Nozaki-Hiyama-Kishi reaction; NMR data differs due to deshielding effects (e.g., aromatic δ ~7.2–7.5 ppm) .
  • Boiling Points : Chloro derivatives generally exhibit higher boiling points than methoxy analogs due to increased polarity .

Saturated Analogs

1-(3-Methoxyphenyl)butan-1-ol (CAS: 1678-03-1) lacks the double bond, resulting in:

  • Reduced Reactivity: No conjugation for addition reactions (e.g., hydrogenation) .
  • Molecular Weight : Higher (180.24 g/mol vs. 178.23 g/mol for unsaturated analog) due to saturated chain .

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